Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate
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Overview
Description
Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives .
Scientific Research Applications
Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the synthesis of agrochemicals and other bioactive molecules.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate
- 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolylmethanol
- 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolylacetic acid
Uniqueness
Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity compared to other thiazole derivatives .
Biological Activity
Methyl 2-[4-(trifluoromethyl)phenyl]thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Overview of Thiazole Compounds
Thiazole derivatives have been extensively studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The thiazole ring system is recognized as a versatile pharmacophore in medicinal chemistry, often serving as a scaffold for drug development due to its ability to interact with various biological targets .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds related to this compound have been evaluated against a range of bacteria and fungi. A study demonstrated that thiazole derivatives showed moderate antibacterial activity with minimum inhibitory concentration (MIC) values typically ranging from 100 to 400 μg/mL against Gram-positive and Gram-negative bacteria . In contrast, antifungal activity was more pronounced, with some derivatives showing MIC values as low as 3.92–4.01 mM against Candida albicans and Aspergillus niger .
Anticancer Activity
The anticancer potential of thiazole derivatives has garnered considerable attention. This compound has been implicated in various studies aimed at understanding its cytotoxic effects on cancer cell lines. The compound's structure allows it to interact with cellular targets involved in proliferation and apoptosis.
Case Studies
- Prostate Cancer : A series of thiazole derivatives were evaluated for their antiproliferative effects on prostate cancer cells, revealing IC50 values in the low nanomolar range (0.7–1.0 μM) for some derivatives . The mechanism of action was linked to the inhibition of tubulin polymerization, a crucial process for cell division.
- Melanoma : Another study reported that modifications in the thiazole structure led to enhanced activity against melanoma cell lines, with IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin . This highlights the importance of structural modifications in enhancing biological activity.
Structure-Activity Relationship (SAR)
The SAR analysis is critical in understanding how structural variations influence the biological activity of thiazole derivatives. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., trifluoromethyl) at specific positions on the phenyl ring enhances the compound's lipophilicity and biological activity .
- Hydrophobic Interactions : Compounds exhibiting hydrophobic characteristics tend to demonstrate better interaction with lipid membranes, which can enhance their antimicrobial and anticancer activities .
- Substituent Effects : Variations in substituents on the thiazole ring can lead to significant changes in potency; for example, the introduction of methyl or chloro groups has been shown to improve anticancer efficacy .
Summary Table of Biological Activities
Biological Activity | Tested Organisms/Cell Lines | IC50/MIC Values |
---|---|---|
Antibacterial | Various bacteria | 100–400 μg/mL |
Antifungal | Candida albicans | 3.92–4.01 mM |
Anticancer | Prostate cancer cells | 0.7–1.0 μM |
Melanoma cells | <0.6 μM |
Properties
Molecular Formula |
C12H8F3NO2S |
---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
methyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H8F3NO2S/c1-18-11(17)9-6-19-10(16-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3 |
InChI Key |
ZYIJNQMHIXYZSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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